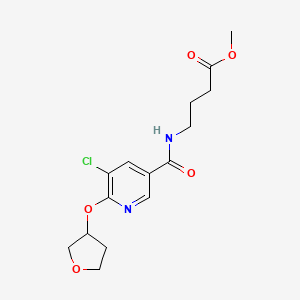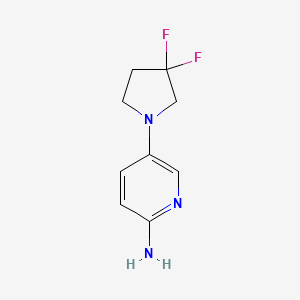![molecular formula C21H22F3N3O B2604417 N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 1203299-25-5](/img/structure/B2604417.png)
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities. They are found in many natural products and drugs . The structure you provided seems to be a complex indole derivative, with a trifluoromethyl benzamide group attached to the indole ring via a dimethylaminoethyl chain.
Molecular Structure Analysis
The molecular structure of indole derivatives can be quite complex, depending on the substitutions on the indole ring. The indole ring itself is a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, depending on the substitutions on the indole ring. These can include electrophilic substitutions, nucleophilic substitutions, and others .Aplicaciones Científicas De Investigación
Novel Insecticide Development
Research has identified unique chemical structures with novel substituents, such as N2-[1,1-dimethyl-2-(methylsulfonyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide, showing extremely strong insecticidal activity especially against lepidopterous pests. These compounds exhibit a novel mode of action, distinguished from those of commercial insecticides, and are very safe for non-target organisms, making them suitable agents for controlling lepidopterous insects as part of insect resistance management and integrated pest management programs (Tohnishi et al., 2005).
Polymer Chemistry Innovations
In polymer chemistry, 2-(Dimethylamino)ethyl methacrylate (DMA) was block copolymerized with tertiary amine methacrylate comonomers, resulting in novel cationic diblock copolymers that exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media. This selective quaternization of DMA residues in tertiary amine methacrylate diblock copolymers highlights the versatility of such compounds in designing responsive materials (Bütün, Armes, & Billingham, 2001).
Anticancer Research
N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (SN 28049), a DNA-binding benzonaphthyridine, has demonstrated curative activity against colon-38 adenocarcinoma in mice. This compound and its analogues show that the plasma pharmacokinetics is related to changes in drug lipophilicity, while tumour pharmacokinetics reveals a strong dependence on the nitrogen substituent, with certain groups providing significantly better tumour tissue retention (Lukka et al., 2012).
Development of Antitumor Agents
Derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with substitutions at the 5-position have been prepared, showing that only those with electron-withdrawing substituents powerful enough to ensure the acridine chromophore was uncharged at physiological pH exhibited in vivo activity against solid tumors. This work contributes to the understanding of how subtle changes in molecular structure can influence the activity spectrum of potential antitumor agents (Denny et al., 1987).
Mecanismo De Acción
Target of action
The compound “N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide” contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds are known to bind with high affinity to multiple receptors , which could potentially be the primary targets of this compound.
Biochemical pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that multiple pathways could be affected.
Result of action
Based on the biological activities of indole derivatives , it is possible that this compound could have a range of effects at the molecular and cellular level.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O/c1-26(2)19(16-13-27(3)18-11-7-5-8-14(16)18)12-25-20(28)15-9-4-6-10-17(15)21(22,23)24/h4-11,13,19H,12H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTOYIDPQFNCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-[2-(Methylamino)-2-oxoethyl]cyclohexyl]methyl]prop-2-enamide](/img/structure/B2604334.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2604336.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2604338.png)




![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)
![N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2604349.png)
![5-Chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2604350.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2604352.png)
